5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
Molecular Formula |
C8H4BrNO2S2 |
|---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4BrNO2S2/c9-6-2-1-4(12-6)3-5-7(11)10-8(13)14-5/h1-3H,(H,10,11,13)/b5-3+ |
InChI Key |
PYUFKSRXCLTIBG-HWKANZROSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromofurfural with 2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the thiazolidinone framework, including 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one, exhibit significant anticancer properties. A study synthesized various derivatives of thiazolidinone and evaluated their antiproliferative effects on human leukemia cell lines. The results showed that specific derivatives demonstrated moderate to strong cytotoxicity, suggesting that the bromofuran moiety enhances the anticancer activity of the thiazolidinone core .
Mechanism of Action
The mechanism underlying the anticancer effects of these compounds may involve the induction of apoptosis in cancer cells. Studies utilizing assays such as LDH and flow cytometry revealed that certain derivatives could effectively induce cell death through apoptosis pathways. The electron-donating groups on the thiazolidinone structure were found to play a crucial role in enhancing cytotoxicity .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Compounds with furan and thiazolidinone structures have been reported to possess antimicrobial properties against various pathogens. The presence of the furan ring is particularly significant as it has been associated with diverse pharmacological activities, including antibacterial and antifungal effects. Research indicates that derivatives of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one can inhibit the growth of specific bacterial strains, making them potential candidates for developing new antimicrobial agents .
Agricultural Applications
Plant Protection Agents
The unique structural features of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one suggest its potential use as a plant protection agent. Compounds with similar structures have been studied for their ability to protect crops from fungal infections and pests. The efficacy of these compounds in inhibiting plant pathogens could lead to their development as eco-friendly pesticides or fungicides, thus contributing to sustainable agricultural practices .
Material Science
Polymer Chemistry
In material science, the incorporation of thiazolidinone derivatives into polymer matrices has been explored for their potential to enhance material properties. The functional groups present in 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one can facilitate interactions within polymer networks, potentially leading to materials with improved mechanical strength or thermal stability .
Case Studies
Mechanism of Action
The exact mechanism of action of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): The bromine atom in the furan ring of the target compound likely enhances electrophilicity, improving binding to biological targets. Similar effects are observed in 5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one, where the iodine substituent increases lipophilicity and tumor penetration .
- Steric and Positional Effects: Substitution at the para position (e.g., 4-chloro or 4-iodo benzylidene derivatives) generally improves stability and activity compared to ortho or meta analogs . For instance, shifting substituents on the indole ring of antifungal rhodanine derivatives significantly alters potency .
- Thioxo vs. Dione Moieties: Rhodanine (2-thioxothiazolidin-4-one) derivatives exhibit superior reactivity and yield compared to thiazolidine-2,4-dione analogs, attributed to the thioxo group’s electron-deficient nature .
Pharmacological and Selectivity Profiles
- Antimicrobial Agents: Pyrazole- and benzylidene-substituted rhodanines demonstrate broad-spectrum activity against Gram-positive bacteria and fungi, with minimal cytotoxicity .
- Anticancer Potential: Fluorinated and iodinated derivatives exhibit promising activity in vitro, though in vivo efficacy and mechanistic studies remain sparse .
Biological Activity
5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antioxidant properties, and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a thiazolidinone ring fused with a bromofuran moiety. The synthesis typically involves the condensation of 5-bromofuran-2-carbaldehyde with thiazolidine-2,4-dione under acidic conditions. This structure is significant as it allows for various substitutions that can enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one have demonstrated moderate to strong antiproliferative activity against various cancer cell lines, including human leukemia cells.
- Mechanism of Action : The anticancer properties are often attributed to the induction of apoptosis and cell cycle arrest. For example, a study indicated that derivatives with electron-donating groups showed enhanced cytotoxic effects through mechanisms involving DNA fragmentation and lactate dehydrogenase (LDH) release assays .
- Case Studies : In one notable study, two derivatives (5e and 5k) exhibited significant cytotoxicity in MTT assays, suggesting their potential as lead compounds for further development .
Antioxidant Properties
The presence of the furan moiety in 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one suggests possible free radical scavenging activity . Thiazolidinone derivatives have been explored for their antioxidant capabilities, which could provide protective effects against oxidative stress-related diseases.
- Research Findings : Some thiazolidinone compounds have been reported to exhibit antioxidant activities by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms . Further investigations are needed to confirm these properties specifically for the bromofuran derivative.
Other Pharmacological Effects
Beyond anticancer and antioxidant activities, thiazolidinones are being studied for their roles in various therapeutic areas:
- Inhibition of Tyrosinase : The compound may inhibit tyrosinase, an enzyme involved in melanin production, making it potentially useful in skin lightening treatments.
- Neurological Applications : Some thiazolidinone derivatives have shown promise as inhibitors of D-amino acid oxidase, indicating potential applications in treating neurological disorders .
Summary of Biological Activity
Q & A
Q. What are the common synthetic routes for 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one?
The synthesis typically involves a base-catalyzed condensation reaction between 2-thioxothiazolidin-4-one and 5-bromofuran-2-carbaldehyde. For example, analogous compounds are synthesized by refluxing equimolar amounts of the aldehyde and thiazolidinone precursor in a solvent like ethanol or acetic acid, with a base such as sodium hydroxide or sodium acetate . Reaction monitoring via TLC (e.g., 20% ethyl acetate in hexane) and purification via recrystallization (ethanol) are standard steps .
Q. What analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- IR spectroscopy to identify functional groups (e.g., C=O, C=S stretches).
- NMR (¹H, ¹³C) to resolve aromatic protons, exocyclic double bond geometry, and substituent effects. Coupling constants (e.g., ) help confirm stereochemistry .
- Mass spectrometry for molecular ion verification and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. What biological activities have been reported for structurally related compounds?
Thiazolidinone derivatives with bromofuran substituents exhibit antimicrobial, antiviral, and enzyme-inhibitory properties. For instance, 5-bromofuran-2-yl analogs show affinity for herpes simplex virus thymidine kinase, suggesting potential antiviral applications . Similar compounds also interact with hemoglobin subunits, hinting at possible antiparasitic activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves:
- Solvent selection : Glacial acetic acid enhances electrophilicity of the aldehyde, promoting condensation .
- Base variation : Testing NaOH vs. KOH to assess steric/electronic effects on enolate formation .
- Temperature control : Prolonged reflux (e.g., 7 hours) ensures completion but may require trade-offs with decomposition .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis could reduce reaction time .
Q. How is the stereochemistry of the exocyclic double bond confirmed?
The Z-configuration of the exocyclic double bond is confirmed via:
- NOE experiments : Irradiation of the furan proton reveals spatial proximity to the thiazolidinone ring protons.
- Coupling constants : -values >10 Hz for trans protons vs. <12 Hz for cis protons in ¹H NMR .
- X-ray crystallography : Crystal structures unambiguously assign geometry, as seen in related thiazolidinones .
Q. How do structural modifications influence the compound's bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Bromofuran substitution : Enhances lipophilicity and target binding (e.g., antiviral activity via halogen interactions with viral kinases) .
- Thiazolidinone modifications : Adding electron-withdrawing groups (e.g., Cl, NO₂) increases electrophilicity, improving enzyme inhibition .
- Side-chain variations : Alkyl or aromatic substituents on the thiazolidinone ring modulate solubility and membrane permeability .
Q. What are the challenges in resolving contradictory data on biological target specificity?
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms.
- Off-target effects : Use computational docking (e.g., AutoDock Vina) to predict binding poses and validate via mutagenesis .
- Data normalization : Standardize IC₅₀ measurements against positive controls (e.g., acyclovir for antiviral assays) .
Methodological Considerations
- Data Contradiction Analysis : Compare results across studies using meta-analysis tools (e.g., RevMan) and assess experimental parameters (e.g., solvent polarity in bioassays) .
- Experimental Design : For SAR studies, employ a modular synthesis approach to systematically vary substituents while maintaining core scaffold integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
